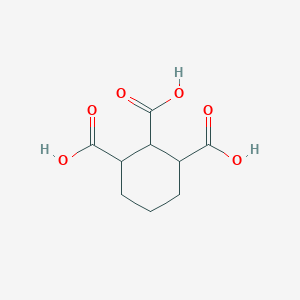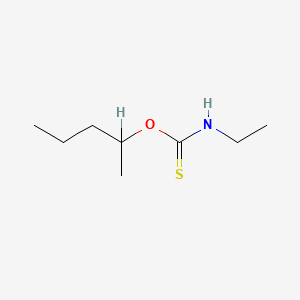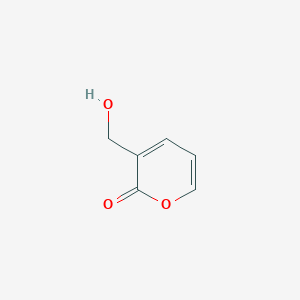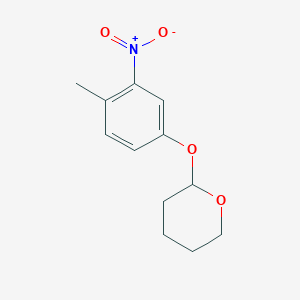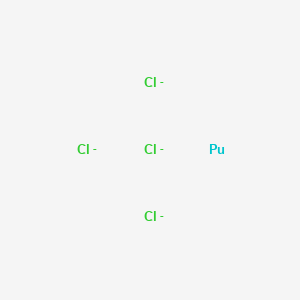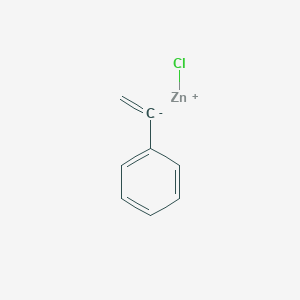
Zinc, chloro(1-phenylethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc, chloro(1-phenylethenyl)-: is an organozinc compound that features a zinc atom bonded to a chlorine atom and a 1-phenylethenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of zinc, chloro(1-phenylethenyl)- typically involves the reaction of zinc chloride with 1-phenylethenyl halides under controlled conditions. One common method is the reaction of zinc chloride with 1-phenylethenyl bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out at room temperature and requires careful control of the stoichiometry to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of zinc, chloro(1-phenylethenyl)- may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
化学反応の分析
Types of Reactions: Zinc, chloro(1-phenylethenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced to form zinc metal and the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Zinc oxide and phenylacetaldehyde.
Reduction: Zinc metal and styrene.
Substitution: Zinc hydroxide or zinc alkoxides and the corresponding substituted hydrocarbons.
科学的研究の応用
Zinc, chloro(1-phenylethenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to study the effects of organozinc compounds on biological systems, including their potential as antimicrobial agents.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of zinc, chloro(1-phenylethenyl)- involves its ability to participate in nucleophilic substitution and oxidative addition reactions. The zinc atom acts as a Lewis acid, facilitating the formation of reactive intermediates that can undergo further transformations. The compound’s reactivity is influenced by the electronic properties of the 1-phenylethenyl group, which can stabilize or destabilize intermediates depending on the reaction conditions.
類似化合物との比較
- Zinc, chloro(1-phenylethyl)-
- Zinc, bromo(1-phenylethenyl)-
- Zinc, iodo(1-phenylethenyl)-
Comparison: Zinc, chloro(1-phenylethenyl)- is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromo and iodo counterparts. The chlorine atom’s electronegativity and bond strength influence the compound’s stability and reactivity in various chemical reactions. Additionally, the 1-phenylethenyl group provides a conjugated system that can participate in resonance stabilization, making it a versatile reagent in organic synthesis.
特性
| 119441-92-8 | |
分子式 |
C8H7ClZn |
分子量 |
204.0 g/mol |
IUPAC名 |
chlorozinc(1+);ethenylbenzene |
InChI |
InChI=1S/C8H7.ClH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1H2;1H;/q-1;;+2/p-1 |
InChIキー |
FAJJJPDPINKQLA-UHFFFAOYSA-M |
正規SMILES |
C=[C-]C1=CC=CC=C1.Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate](/img/no-structure.png)
